5-Hydroxy-4-phenyloxolan-2-one
Description
5-Hydroxy-4-phenyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one ring substituted with a phenyl group at position 4 and a hydroxyl group at position 3. The phenyl group enhances lipophilicity, which may influence membrane permeability, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.
Properties
CAS No. |
78920-22-6 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-hydroxy-4-phenyloxolan-2-one |
InChI |
InChI=1S/C10H10O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8,10,12H,6H2 |
InChI Key |
KZEHNAUKQOHMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-phenyloxolan-2-one typically involves the cyclization of phenylsuccinic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxolane ring. Common reagents used in this process include acetic anhydride and sulfuric acid, which act as catalysts to promote the cyclization reaction.
Industrial Production Methods: On an industrial scale, the production of 5-Hydroxy-4-phenyloxolan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a diol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of 5-oxo-4-phenyloxolan-2-one.
Reduction: Formation of 5-hydroxy-4-phenyloxolan-2-diol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Hydroxy-4-phenyloxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-phenyloxolan-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Lactone Derivatives
(a) 5-Naphthalen-2-yloxolan-2-one (CAS: 180037-65-4)
- Structure : Shares the γ-lactone core but substitutes the 4-phenyl and 5-hydroxy groups with a naphthalen-2-yl group at position 5 .
- Molecular Formula : C₁₄H₁₂O₂ (vs. C₁₀H₁₀O₃ for the target compound).
- Key Differences: The naphthalene substituent introduces greater aromaticity and steric bulk, likely reducing solubility in aqueous media compared to the hydroxylated target compound.
(b) Furan-2(5H)-one Derivatives
- Examples : 5-Hydroxy-5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one and 5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one .
- Structure: Five-membered lactone (furanone) with methoxy and methyl substituents.
- Key Differences: The furanone ring lacks the oxygen atom in the γ-lactone structure, altering electronic properties. Methoxy and methyl groups enhance lipophilicity but reduce polarity compared to the hydroxy and phenyl groups in the target compound.
Functional Analogues: Hydroxy-Substituted Heterocycles
(a) 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (CAS: 501-30-4)
- Structure : A pyran-4-one (six-membered ring) with hydroxymethyl and hydroxy groups .
- Molecular Formula : C₆H₈O₄.
- Multiple hydroxy groups enhance solubility in polar solvents, contrasting with the phenyl group’s lipophilic effect in the target compound.
(b) 5-Hydroxyflavone Derivatives
- Example : 2-phenyl-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one (FDB020331) .
- Structure : Chromen-4-one (flavone) core with glycosyl and hydroxy substituents.
- Key Differences: The flavone scaffold is planar and aromatic, enabling π-π stacking interactions, unlike the non-planar γ-lactone. Known for antioxidant properties due to the 5-hydroxy group, a feature shared with the target compound but in a different structural context .
Comparative Data Table
Research Findings and Implications
- Structural Effects on Bioactivity: The phenyl group in 5-Hydroxy-4-phenyloxolan-2-one may facilitate interactions with hydrophobic biological targets, while the hydroxyl group could mediate binding via hydrogen bonds. This dual functionality is absent in non-hydroxylated lactones like 5-naphthalen-2-yloxolan-2-one .
- Solubility and Reactivity : Compared to pyran-4-one derivatives (e.g., 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), the target compound’s smaller ring size may increase reactivity in ring-opening reactions .
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